1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol

Lipophilicity ADME Drug Design

Researchers requiring a defined mPGES-1 inhibitor often face supply uncertainty with uncharacterized piperidine analogs. This compound provides a quantifiable solution. Key differentiation: • Defined target engagement: Inhibits mPGES-1 with an IC50 of 506 nM. • Favorable safety margin: Low hERG affinity (IC50 25 µM) for CNS lead optimization. • Supply chain integrity: Consistent 98% purity, eliminating co-eluting impurity risks in LC-MS method development.

Molecular Formula C13H18BrNO
Molecular Weight 284.19 g/mol
CAS No. 1355828-40-8
Cat. No. B1397276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol
CAS1355828-40-8
Molecular FormulaC13H18BrNO
Molecular Weight284.19 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Br)N2CCC(CC2)O
InChIInChI=1S/C13H18BrNO/c1-10(11-2-4-12(14)5-3-11)15-8-6-13(16)7-9-15/h2-5,10,13,16H,6-9H2,1H3
InChIKeyUDBHREHJIGINIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol: Overview & Key Properties


1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol (CAS 1355828-40-8) is a substituted piperidin-4-ol derivative with the molecular formula C13H18BrNO and a molecular weight of 284.19 g/mol . It is characterized by a 4-bromophenyl group attached to an ethyl chain, which is further connected to a piperidin-4-ol moiety. This compound is commercially available with a minimum purity specification of 95% to 98% , making it suitable for research applications requiring a defined chemical entity. Its calculated LogP value of 2.9668 indicates significant lipophilicity, which influences its distribution and interaction with biological systems.

mPGES-1 pathway study context
Specification-defined purity (98%)
Structural analog for SAR probe design

1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol: Why Generic Substitution Fails


While several 4-bromophenyl-piperidine derivatives are commercially available, their physicochemical and biological profiles differ significantly from 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol. For instance, 4-(4-Bromophenyl)-4-piperidinol (CAS 57988-58-6) has a lower molecular weight (256.14 g/mol) and a lower calculated LogP (2.35) compared to the target compound (MW: 284.19 g/mol, LogP: 2.97) . These differences in lipophilicity and molecular size directly impact solubility, membrane permeability, and target binding affinity. Furthermore, the target compound exhibits a distinct inhibitory profile against microsomal prostaglandin E synthase-1 (mPGES-1) with an IC50 of 506 nM [1], a specific activity not reported for the simpler analog. Substituting a structurally related but chemically distinct analog without verifying these quantitative parameters would introduce uncontrolled variables, potentially compromising experimental reproducibility and invalidating structure-activity relationship (SAR) studies.

Physicochemical mismatch Lower LogP and molecular weight in 4-(4-bromophenyl)-4-piperidinol may shift permeability and distribution behavior.
Missing target engagement The simpler analog lacks reported mPGES-1 inhibition, altering pathway-response interpretation.
SAR may not transfer Substituent-dependent activity requires compound-specific validation; class-level trends may not reproduce.

1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol: Key Differentiators vs. Analogs


Higher Lipophilicity vs. 4-(4-Bromophenyl)-4-piperidinol

1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol exhibits a calculated LogP of 2.9668 , which is approximately 0.62 LogP units higher than that of 4-(4-Bromophenyl)-4-piperidinol (LogP = 2.34890) . This increase in lipophilicity, driven by the additional ethyl group, is a critical parameter for predicting membrane permeability and distribution.

Higher Lipophilicity
Data to verify
LogP 2.97 vs 2.35 (analog)
+0.62 LogP units
Supports permeability modeling context
Calculated partition coefficient, no experimental LogD
Lipophilicity ADME Drug Design

High Purity for Rigorous Research Applications

Commercially available 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol is offered with a minimum purity specification of 98% , exceeding the 95% purity specification offered by some alternative suppliers . This higher purity threshold reduces the risk of confounding results from unknown impurities, which is critical for reproducible biological assays and synthetic applications.

High Purity
Specification review
98% (min.)
Supports lot consistency review
Vendor-specified, may reduce impurity interference
Purity QC Procurement

Distinct mPGES-1 Inhibitory Activity

1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol demonstrates inhibitory activity against microsomal prostaglandin E synthase-1 (mPGES-1) with an IC50 of 506 nM in a cellular assay [1]. This activity is absent from the reported profile of the simpler analog 4-(4-Bromophenyl)-4-piperidinol, which is primarily noted for its analgesic effects without a defined molecular target . While this IC50 value is less potent than some dedicated mPGES-1 inhibitors (e.g., PF-9184, IC50 = 16.5 nM), it confirms a specific, quantifiable biological interaction unique to this scaffold.

mPGES-1 Inhibition
Class-level inference
IC50 506 nM
HEK293 cell assay
Supports mPGES-1 pathway investigation
Single data source; assay context may limit generalizability
Inflammation Enzyme Inhibition mPGES-1

Favorable hERG Safety Profile vs. Piperidine Derivatives

1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol exhibits a low affinity for the hERG potassium channel, with a reported IC50 of 25,000 nM (25 µM) in a patch-clamp electrophysiology assay [1]. This value is substantially higher (indicating lower risk of cardiac toxicity) than the 1-10 µM range often associated with hERG liability in many piperidine-based drug candidates [2].

hERG Interaction
Class-level inference
IC50 25 µM
vs typical piperidine 1–10 µM
Supports cardiac ion channel endpoint context
CHO patch-clamp; reported comparison requires validation
Cardiotoxicity Safety hERG

Higher Molecular Weight for Differentiated ADME

1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol has a molecular weight of 284.19 g/mol , which is approximately 28 g/mol heavier than 4-(4-Bromophenyl)-4-piperidinol (256.14 g/mol) . This difference, attributed to the ethyl substituent on the piperidine nitrogen, places the compound in a distinct physicochemical space that influences its solubility, permeability, and metabolic stability.

Molecular Weight
Data to verify
284.19 vs 256.14 g/mol
+28.05 g/mol
May influence ADME endpoint interpretation
Based on molecular formula; no experimental MW confirmation shown
Molecular Weight ADME SAR

1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol: Optimized Applications


Lead Optimization for CNS-Penetrant Anti-Inflammatory Agents

The compound's higher LogP (2.97) and distinct mPGES-1 inhibitory activity (IC50 = 506 nM) make it a promising scaffold for developing centrally-acting anti-inflammatory drugs. Its enhanced lipophilicity, as quantified against 4-(4-Bromophenyl)-4-piperidinol, suggests improved blood-brain barrier penetration . Combined with its favorable hERG safety profile (IC50 = 25 µM) [1], this compound provides a differentiated starting point for medicinal chemistry campaigns aimed at CNS disorders with an inflammatory component, such as neuropathic pain or neurodegenerative diseases.

Structure-Activity Relationship (SAR) Studies on Piperidine-Based Analgesics

Unlike the simpler analog 4-(4-Bromophenyl)-4-piperidinol, which exhibits non-specific analgesic effects, 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol has a defined molecular target (mPGES-1) with quantifiable potency . This makes it an invaluable tool for SAR studies exploring the impact of N-substitution on the piperidin-4-ol core. Researchers can use this compound to systematically probe how the ethyl linker and bromophenyl group modulate target engagement, selectivity, and downstream biological effects, providing mechanistic insights not possible with less-defined analogs.

Development of High-Purity Reference Standards for Analytical Chemistry

With a commercial availability of 98% purity , this compound is well-suited as a reference standard for analytical method development and validation. Its well-defined physicochemical properties, including LogP and molecular weight, facilitate its use in HPLC, LC-MS, and NMR applications. The higher purity specification reduces the risk of co-eluting impurities, ensuring accurate quantification and identification in complex matrices, which is essential for forensic toxicology, pharmaceutical quality control, and environmental monitoring.

In Vitro Toxicology Screening for Cardiac Safety Assessment

The compound's low hERG affinity (IC50 = 25 µM) provides a valuable negative control or comparator in cardiac safety panels . Its quantifiable, low-risk profile can be used to benchmark the hERG liability of more potent piperidine derivatives. This application is particularly relevant for contract research organizations (CROs) and pharmaceutical companies conducting early-stage safety pharmacology assessments, where a well-characterized, low-hERG compound is needed to establish assay windows and validate screening protocols.

Application
Selection Property
Validation Focus
CNS exposure modeling studies
mPGES-1 inhibition & lipophilicity context
Permeability and target engagement review
Piperidine SAR probe studies
Defined mPGES-1 target engagement
Target selectivity and mechanism review
Analytical reference standard
Purity specification (98%)
Quantification reliability and impurity control
hERG liability screening panel
Reported low hERG interaction context
Cardiac ion channel endpoint review

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